Doreptide

Vue d'ensemble

Description

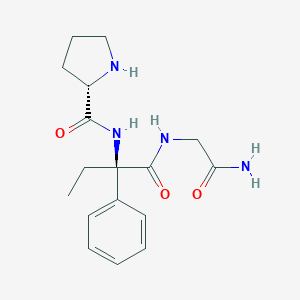

Doreptide: est un composé peptidique synthétique composé de dix-sept atomes de carbone, vingt-quatre atomes d'hydrogène, quatre atomes d'azote et trois atomes d'oxygène. Il s'agit d'un dipeptide, ce qui signifie qu'il est formé par la liaison de deux acides aminés par une liaison peptidique. Le this compound est connu pour sa stabilité et sa solubilité, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.

Applications De Recherche Scientifique

Doreptide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.

Safety and Hazards

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Doreptide est synthétisé par un procédé connu sous le nom de synthèse peptidique. Cela implique la réaction de condensation du groupe carboxyle d'un acide aminé avec le groupe amino d'un autre acide aminé, formant une liaison amide. La synthèse peut être réalisée en utilisant des techniques en phase solution ou des méthodes en phase solide.

Synthèse en phase solution: Cette méthode traditionnelle implique le couplage d'acides aminés en solution.

Synthèse peptidique en phase solide (SPPS): Pionnière par Robert Bruce Merrifield, la SPPS permet l'assemblage rapide de chaînes peptidiques sur un support de résine solide.

Méthodes de production industrielle

La production industrielle de this compound utilise généralement la SPPS en raison de son efficacité et de sa capacité de mise à l'échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés, qui peuvent gérer la production à grande échelle tout en maintenant une pureté et un rendement élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) afin d'éliminer les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

Le Doreptide subit diverses réactions chimiques, notamment:

Oxydation: Le this compound peut être oxydé pour former des ponts disulfures, ce qui peut stabiliser sa structure.

Réduction: Les réactions de réduction peuvent briser les ponts disulfures, conduisant à la formation de groupes thiol libres.

Substitution: Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation: Le peroxyde d'hydrogène ou l'iode peuvent être utilisés comme agents oxydants dans des conditions douces.

Réduction: Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés comme agents réducteurs.

Substitution: Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction de la modification souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés avec des groupes fonctionnels modifiés, ce qui peut améliorer leur stabilité, leur solubilité ou leur activité biologique.

Applications de recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie: Employé dans l'étude des interactions protéine-protéine et des interactions enzyme-substrat.

Médecine: Enquête sur ses applications thérapeutiques potentielles, notamment comme système de délivrance de médicaments et dans le développement de médicaments à base de peptides.

Mécanisme d'action

Le this compound exerce ses effets par des interactions avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le peptide se lie à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Le mécanisme d'action exact dépend de l'application et de la molécule cible spécifiques. Par exemple, dans la délivrance de médicaments, le this compound peut améliorer la stabilité et la biodisponibilité des agents thérapeutiques en les protégeant de la dégradation .

Mécanisme D'action

Doreptide exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The peptide binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action depends on the specific application and target molecule. For example, in drug delivery, this compound can enhance the stability and bioavailability of therapeutic agents by protecting them from degradation .

Comparaison Avec Des Composés Similaires

Le Doreptide est unique en raison de sa séquence d'acides aminés spécifique et de ses propriétés structurelles. Les composés similaires comprennent d'autres dipeptides tels que:

Aspartame: Un édulcorant artificiel composé d'acide aspartique et de phénylalanine.

Carnosine: Un dipeptide présent dans les tissus musculaires et cérébraux, composé de bêta-alanine et d'histidine.

Ansérine: Similaire à la carnosine, mais avec un résidu d'histidine méthylé.

Comparé à ces composés, le this compound offre des avantages uniques en termes de stabilité et de solubilité, ce qui en fait un outil précieux dans diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-2-phenylbutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c1-2-17(12-7-4-3-5-8-12,16(24)20-11-14(18)22)21-15(23)13-9-6-10-19-13/h3-5,7-8,13,19H,2,6,9-11H2,1H3,(H2,18,22)(H,20,24)(H,21,23)/t13-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALQKBPFOWAOHH-SUMWQHHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C1=CC=CC=C1)(C(=O)NCC(=O)N)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90104-48-6 | |

| Record name | Doreptide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090104486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOREPTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51K3U6Q5ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-benzoyl-1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}-2H-chromen-2-one](/img/structure/B344409.png)

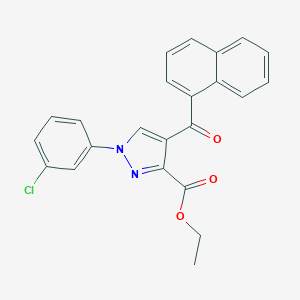

methanone](/img/structure/B344412.png)

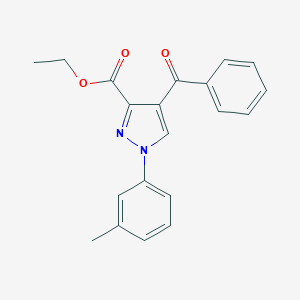

methanone](/img/structure/B344413.png)

![2-Amino-7-(1,3-benzothiazol-2-yl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344415.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)

methanone](/img/structure/B344421.png)

![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)

![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)

![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)

![1-(4-Bromophenyl)-4-[1-naphthalenyl(oxo)methyl]-3-pyrazolecarboxylic acid ethyl ester](/img/structure/B344429.png)